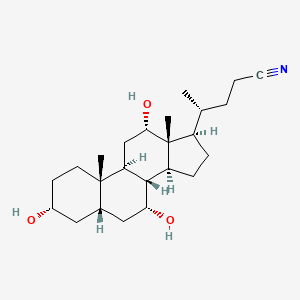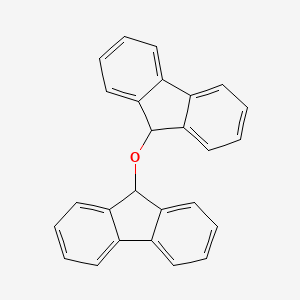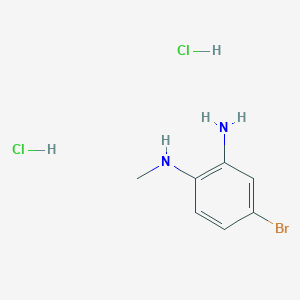![molecular formula C7H5BrN2O B6309336 7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 1935538-95-6](/img/structure/B6309336.png)
7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one” is a chemical compound . It is a derivative of pyrrolopyridine, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “this compound”, has been a subject of research . Various synthetic strategies and approaches have been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly available in the search results .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
A noteworthy application involves the development of synthetic methodologies for constructing complex heterocycles. For instance, Alekseyev et al. (2015) detailed a simple synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer indole cyclization, highlighting the utility of this scaffold in building valuable heterocycles from available materials (Alekseyev, Amirova, & Terenin, 2015). Similarly, Wang et al. (2016) synthesized 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, demonstrating its importance as an intermediate for biologically active compounds (Wang et al., 2016).
Pharmacological Applications
Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde and evaluated their analgesic and anti-inflammatory activities. Certain derivatives demonstrated excellent anti-inflammatory and analgesic activities, indicating the potential of this scaffold in drug discovery (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).
Biological Evaluation of Heterocyclic Compounds
Liu et al. (2016) designed and synthesized novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors, showcasing the therapeutic potential of these scaffolds in targeting c-Met kinase for cancer treatment (Liu et al., 2016).
Material Science Applications
Zhang and Tieke (2008) described the synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating their strong fluorescence and potential use in organic electronics (Zhang & Tieke, 2008).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one, also known as 7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its targets leads to changes in these pathways, potentially altering cellular functions and contributing to its therapeutic effects.
Pharmacokinetics
It is known that the compound has a low molecular weight , which could be beneficial for its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These molecular and cellular effects could contribute to its potential use in cancer therapy.
Análisis Bioquímico
Biochemical Properties
7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy . These interactions are primarily through binding to the tyrosine kinase domain of the receptors, leading to the inhibition of downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, blocking the activation of downstream signaling pathways . The compound’s ability to inhibit FGFRs is attributed to its structural compatibility with the ATP-binding pocket, allowing it to compete effectively with ATP.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with no significant development of resistance in the short term .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with FGFRs . The compound’s metabolism may involve phase I and phase II reactions, including oxidation and conjugation, to enhance its solubility and facilitate excretion
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific biomolecules . Post-translational modifications and targeting signals may play a role in directing the compound to its specific sites of action.
Propiedades
IUPAC Name |
7-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-9-1-5-4(6)2-10-7(5)11/h1,3H,2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZZIDRUKYVXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}propanoic acid](/img/structure/B6309263.png)
![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309274.png)
amino}propanoic acid](/img/structure/B6309276.png)

amino}propanoic acid](/img/structure/B6309305.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)

![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)


